
Fesoterodine Related Impurity 10
説明
Fesoterodine Related Impurity 10 is a degradation product identified during stability studies of fesoterodine fumarate extended-release tablets. This impurity was detected using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method, which revealed an unknown peak at a relative retention time (RRT) of 1.35. Subsequent isolation via preparative HPLC and structural elucidation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirmed its identity as a process-related impurity .
Fesoterodine fumarate, a prodrug hydrolyzed by esterases to its active metabolite 5-hydroxymethyl tolterodine (5-HMT), is used to treat overactive bladder (OAB). Impurities like Related Impurity 10 arise during synthesis or storage, necessitating rigorous analytical controls to ensure drug safety and efficacy .
特性
CAS番号 |
1390644-37-7 |
---|---|
分子式 |
C26H35NO3 |
分子量 |
409.57 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(R)-5-Hydroxymethyl Tolterodine Methacrylate; 2-Methyl-2-propenoic Acid 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl Ester; |
製品の起源 |
United States |
準備方法
Overview of Fesoterodine Synthesis and Impurity Formation
Fesoterodine’s synthesis involves a multi-step process starting with the reductive amination of a chromane intermediate followed by resolution, acylation, and salt formation. Impurity 10 is generated during the acylation of the key intermediate (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (Formula Va). While the intended acylation uses isobutyryl chloride to form the isobutyrate ester (fesoterodine), the use of methacryloyl chloride results in the methacrylate ester (Impurity 10).
Critical Reaction Steps:
-
Reductive Amination : Formation of the diisopropylamine side chain.
-
Chiral Resolution : Isolation of the (S)-enantiomer.
-
Acylation : Introduction of the ester group—site of impurity formation.
Synthesis of the Intermediate (Formula Va)
The precursor to Impurity 10 is synthesized via the following steps:
-
Condensation : Reaction of trans-cinnamaldehyde with methyl 3-bromo-4-methoxybenzoate in the presence of a piperazine catalyst to form a benzopyran-2-ol derivative.
-
Reductive Amination : Treatment with N,N-diisopropylamine under hydrogenation conditions to introduce the amine group.
-
Chiral Resolution : Use of cinchonidine to isolate the (S)-enantiomer, yielding Formula Va.
Reaction Conditions:
Acylation with Methacryloyl Chloride
The final step involves reacting Formula Va with methacryloyl chloride instead of isobutyryl chloride:
-
Reagent : Methacryloyl chloride (1.2 equivalents).
-
Base : Triethylamine (2.0 equivalents) to scavenge HCl.
-
Reaction Time : 4 hours.
-
Workup : Extraction with NaHCO₃ solution, followed by drying and concentration.
Yield: 85–90% (crude), 75% after preparative HPLC purification.
Optimization of Reaction Conditions
Factors Influencing Impurity Formation
-
Acylating Agent Purity : Trace methacryloyl chloride in isobutyryl chloride (>0.5%) leads to detectable levels of Impurity 10.
-
Temperature Control : Exothermic acylation at temperatures >10°C increases byproduct formation.
-
Stoichiometry : Excess methacryloyl chloride (≥1.5 eq.) drives the reaction toward Impurity 10.
Table 1. Comparative Analysis of Acylation Conditions
Parameter | Optimal for Fesoterodine | Optimal for Impurity 10 |
---|---|---|
Acylating Agent | Isobutyryl chloride | Methacryloyl chloride |
Temperature | 0–5°C | 0–5°C |
Base | Triethylamine | Triethylamine |
Solvent | Dichloromethane | Dichloromethane |
Reaction Time | 2 hours | 4 hours |
Analytical Characterization of Impurity 10
Chromatographic Separation
Impurity 10 is isolated using preparative reversed-phase HPLC under the following conditions:
-
Column : YMC Pak ODS-A (250 mm × 50 mm, 12 µm).
-
Mobile Phase : Gradient of acetonitrile and 0.05% trifluoroacetic acid in water.
-
Detection : UV at 215 nm.
Spectroscopic Identification
-
Mass Spectrometry (MS) : [M+H]⁺ at m/z 426.3, consistent with C₂₆H₃₅NO₃.
-
¹H NMR (400 MHz, CDCl₃) : δ 6.95–7.30 (m, aromatic H), 5.65 (s, CH₂=CH), 3.55 (d, CH₂OH), 2.80–3.20 (m, diisopropylamine).
-
FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (methacrylate C=C).
Comparative Analysis of Synthetic Routes
Industrial and Regulatory Considerations
化学反応の分析
Fesoterodine Related Impurity 10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated compounds .
科学的研究の応用
Fesoterodine Related Impurity 10 has several scientific research applications, including:
Biology: It is studied for its potential biological effects and interactions with biological systems.
Medicine: It is used in the assessment of the safety and efficacy of fesoterodine fumarate formulations.
Industry: It is used in quality control and stability studies of fesoterodine fumarate products.
作用機序
Fesoterodine fumarate is a pro-drug that is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite binds to muscarinic receptors on the bladder detrusor muscle, preventing bladder contractions and increasing urinary bladder capacity . The molecular targets and pathways involved in the action of Fesoterodine Related Impurity 10 are likely to be similar to those of fesoterodine fumarate .
類似化合物との比較
Structural and Metabolic Relationships
Fesoterodine shares structural and metabolic similarities with tolterodine, another antimuscarinic drug for OAB. Both drugs metabolize to 5-HMT, but their pathways differ:
- Fesoterodine : Rapid hydrolysis by esterases (CYP-independent), minimizing pharmacokinetic variability .
- Tolterodine : Metabolism via CYP2D6, leading to variability in 5-HMT exposure, especially in CYP2D6 poor metabolizers .
These metabolic differences influence impurity profiles. Fesoterodine-related impurities (e.g., Impurity 10) are more likely to originate from esterase-mediated degradation or synthesis intermediates, whereas tolterodine impurities may involve CYP-mediated byproducts.
Analytical Methodologies
Fesoterodine Impurity 10 :
Tolterodine Impurities :
Comparative Data :
Parameter | Fesoterodine Impurity 10 | Tolterodine Impurities |
---|---|---|
Origin | Degradation/synthesis | CYP2D6 metabolism/synthesis |
Key Analytical Method | RP-HPLC with MS/NMR | LC-MS/MS or HPLC-UV |
Stability-Indicating | Yes | Yes |
RRT | 1.37 | Varies (e.g., 0.8–1.5) |
Research Findings and Regulatory Considerations
- Efficacy vs. Impurity Control: Clinical trials demonstrate fesoterodine’s superior efficacy over tolterodine, attributed to consistent 5-HMT exposure .
- Regulatory Compliance : Fesoterodine impurities are characterized per ICH guidelines, with methods validated for identification thresholds (e.g., 0.10%) .
Q & A
Q. What analytical techniques are commonly employed to detect and quantify Fesoterodine Related Impurity 10 in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the primary method, using columns like Waters Symmetry C18 (250 × 4.6 mm, 5 µm) and gradient elution with mobile phases containing trifluoroacetic acid (TFA) or phosphate buffers . Method validation follows ICH guidelines, assessing linearity (e.g., 5–160 µg/mL with R² > 0.999), accuracy (recovery 99–101%), and precision (%CV < 4%) . Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) are critical to confirm method specificity and impurity stability .
Q. How are forced degradation studies designed to evaluate the stability of this compound under stress conditions?
Stress testing involves exposing Fesoterodine fumarate to acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), thermal (60–80°C), and photolytic conditions. Degradation products are monitored using HPLC-UV at 210–220 nm. For example, acidic conditions may degrade Fesoterodine into 5-hydroxymethyl tolterodine (5-HMT), its active metabolite, while oxidation generates sulfoxide derivatives. Impurity 10’s behavior under these conditions helps establish its degradation pathway and shelf-life predictions .
Q. What regulatory criteria must impurity profiling methods meet to ensure compliance in Fesoterodine quality control?
Methods must adhere to ICH Q3A/B guidelines, which require identification and quantification of impurities ≥ 0.1% (w/w). Validation parameters include specificity (no co-elution with other impurities), sensitivity (LOD ≤ 0.05%), and robustness (pH/temperature variations ≤ 2% RSD). Structural confirmation via LC-MS/MS and NMR is mandatory for unknown impurities exceeding identification thresholds .
Advanced Research Questions
Q. How can researchers resolve co-elution challenges between this compound and structurally similar byproducts during HPLC analysis?
Co-elution is addressed by optimizing gradient elution parameters (e.g., adjusting TFA concentration in mobile phase B from 0.02% to 0.05%) or switching to UPLC with sub-2 µm particles for enhanced resolution . Mass spectrometry-compatible mobile phases (e.g., methanol-TFA) enable hyphenated LC-MS/MS analysis, where extracted ion chromatograms (EICs) differentiate impurities based on m/z ratios .
Q. What strategies are used to elucidate the structure of this compound when reference standards are unavailable?
Isolation via preparative HPLC (e.g., using a Kromasil C18 column) yields pure impurity fractions. Structural characterization employs:
- High-resolution MS : Determines molecular formula (e.g., [M+H]⁺ at m/z 481.67 for Impurity B) .
- NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) identify functional groups and connectivity. For example, ester linkages in Impurity 10 may show carbonyl signals at ~170 ppm in ¹³C NMR .
- Comparative analysis : Match spectral data with synthetic intermediates (e.g., di-isobutyryl analogs) to infer impurity origin .
Q. How can contradictory data on impurity stability be reconciled during method validation?
Discrepancies in degradation profiles (e.g., impurity levels increasing in stability studies but not in forced degradation) require root-cause analysis. Investigate factors like:
- Matrix effects : Excipients in formulations may stabilize or destabilize impurities .
- Analytical interference : Validate method specificity using diode-array detection (DAD) to confirm peak purity (≥ 99%) .
- Storage conditions : Long-term studies (25°C/60% RH) vs. accelerated conditions (40°C/75% RH) may reveal humidity-dependent degradation .
Methodological Tables
Q. Table 1. HPLC Conditions for Impurity Profiling of Fesoterodine Fumarate
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。